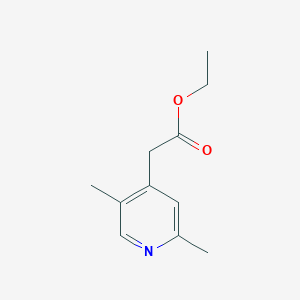

Ethyl (2,5-dimethylpyridin-4-YL)acetate

Description

Ethyl (2,5-dimethylpyridin-4-yl)acetate is a heterocyclic compound featuring a pyridine ring substituted with methyl groups at the 2- and 5-positions and an ethyl acetate moiety at the 4-position. The pyridine core imparts aromaticity and basicity, while the methyl groups enhance steric bulk and modulate electronic properties. For instance, compounds like ethyl 2-(3,4-dimethylpyrrolo[3,4-b]pyridin-4-yl)acetate () and ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate () share similar ester-linked heterocyclic frameworks, underscoring the versatility of such structures in medicinal and materials chemistry .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(2,5-dimethylpyridin-4-yl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-9(3)12-7-8(10)2/h5,7H,4,6H2,1-3H3 |

InChI Key |

NPULUGPUVNYAJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,5-dimethylpyridin-4-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.

Major Products Formed:

Hydrolysis: 2,5-dimethylpyridine-4-carboxylic acid, ethanol.

Reduction: 2,5-dimethylpyridin-4-ylmethanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl (2,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Heterocyclic Cores

Ethyl (2,5-dimethylpyridin-4-yl)acetate belongs to a broader class of heterocyclic esters. Key comparisons include:

Imidazole-Based Analogs

highlights ethyl acetate derivatives with imidazole cores, such as:

- Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Compound A): Features phenyl substituents at the 2- and 5-positions of the imidazole ring. The bulky phenyl groups reduce solubility in polar solvents compared to methyl-substituted analogs but enhance π-π stacking interactions in biological targets .

Pyrimidine and Piperidine Derivatives

- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Incorporates a sulfur-containing thietane group, which may improve metabolic stability compared to oxygen-based analogs.

- The extended alkyl chains (e.g., butyrate, hexanoate) in these derivatives enhance lipophilicity .

Structural and Crystallographic Insights

Crystal structure data from related compounds provide indirect clues about the target molecule:

- Ethyl 2-(3,4-dimethyl-5,5-dioxo-1H,4H-benzo[e]pyrazolo[4,3-c][1,2]thiazin-1-yl)-acetate (): Exhibits a fused tricyclic system with a sulfone group, leading to planar rigidity. Key bond angles (e.g., C–C–C ≈ 120°) align with typical sp² hybridization, suggesting similar geometry in pyridine-based analogs .

- Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (): The benzoyl group introduces conjugation, extending the π-system and altering UV-Vis absorption profiles compared to alkyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.